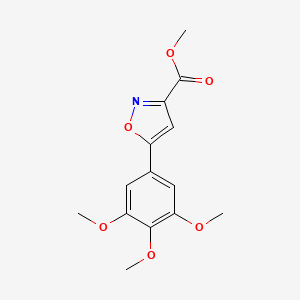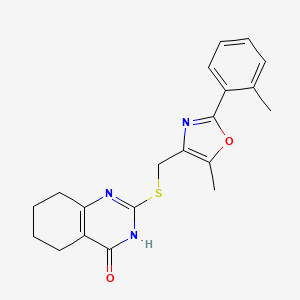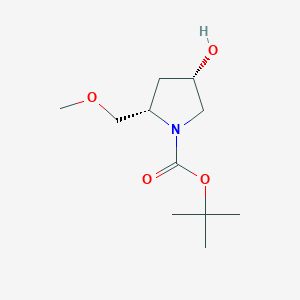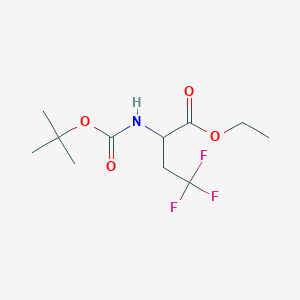![molecular formula C26H21N3O3S3 B2401880 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681233-67-0](/img/structure/B2401880.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical compound with significant potential in various fields of scientific research. This compound is of particular interest due to its unique structure, combining elements of isoquinoline, sulfonyl, and benzamide moieties with the thiochromeno and thiazol fragments. Its synthesis and characterization open avenues for exploration in medicinal chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves a multi-step process:
Isoquinoline Synthesis: : Starting with a precursor such as 3,4-dihydroisoquinoline, react it under conditions that introduce a sulfonyl group.
Thiochromeno[4,3-d]thiazole Synthesis: : Independently synthesize the thiochromeno[4,3-d]thiazole moiety using a base catalyst to form the thiazol ring.
Coupling Reaction: : Combine the isoquinoline derivative with the thiochromeno[4,3-d]thiazole derivative using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry techniques to ensure a consistent and scalable synthesis. Efficient catalysis and solvent recovery systems would be integrated to optimize yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving peroxides or oxygen donors, leading to oxidized intermediates.
Reduction: : Utilizing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the isoquinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, alkylating agents.
Major Products
The major products depend on the specific functional group targeted. For example, oxidation might result in sulfoxide or sulfone derivatives, while reduction could yield aminated versions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block for more complex molecules. Its unique structure serves as a model system in organic synthesis, aiding in the development of new synthetic pathways.
Biology
In biological studies, it can be utilized as a probe to understand enzyme interactions, given its structural complexity which mimics various biological ligands.
Medicine
Industry
In industrial applications, its robust chemical nature makes it suitable for developing high-performance materials, particularly in the fields of coatings and polymers.
Wirkmechanismus
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The isoquinoline and benzamide moieties play crucial roles in the binding affinity and specificity towards these targets. The molecular pathways impacted by this compound include signal transduction cascades and enzymatic inhibition, making it a valuable tool in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3,4-Dihydroquinolin-2(1H)-yl)sulfonyl)-N-benzylbenzamide
4-(Thiazol-2-yl)benzamide derivatives
Isoquinoline-sulfonyl analogs
Uniqueness
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide lies in its combined structural features. It integrates the biological relevance of isoquinolines and benzamides with the synthetic versatility of thiazol and thiochromeno moieties, offering distinct advantages in binding properties and chemical reactivity.
That's the lowdown on this compound. Need something specific about it or a different topic? I'm here.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S3/c30-25(28-26-27-24-21-7-3-4-8-22(21)33-16-23(24)34-26)18-9-11-20(12-10-18)35(31,32)29-14-13-17-5-1-2-6-19(17)15-29/h1-12H,13-16H2,(H,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCABAVOASNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CSC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/new.no-structure.jpg)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
![1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2401816.png)
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
